Cas no 27610-48-6 (Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-)
Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- Chemical and Physical Properties
Names and Identifiers
-
- Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-
- 2-[[5-(oxiran-2-ylmethoxy)naphthalen-2-yl]oxymethyl]oxirane
- 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis[oxirane]
- 2,2'-[Naphthalene-1,6-diylbis(oxymethylene)]dioxirane
- 429-960-2
- T3OTJ B1O- BL66J HO1- BT3OTJ
- Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-, homopolymer
- Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-
- Oxirane, 2,2'-(1,6-naphthalenediylbis(oxymethylene))bis-
- 2-[({6-[(oxiran-2-yl)methoxy]naphthalen-1-yl}oxy)methyl]oxirane
- 131406-13-8
- DTXSID80884906
- AKOS000275095
- 1,6-bis(2,3-epoxypropoxy)naphthalene
- 6-glycidyloxynapht-1-yl oxymethyloxirane
- S11890
- MFCD00688174
- AKOS016040953
- SCHEMBL45820
- EC 429-960-2
- 27610-48-6
-
- Inchi: 1S/C16H16O4/c1-2-11-6-12(17-7-13-8-18-13)4-5-15(11)16(3-1)20-10-14-9-19-14/h1-6,13-14H,7-10H2
- InChI Key: MEVBAGCIOOTPLF-UHFFFAOYSA-N
- SMILES: O1CC1COC1=CC=CC2=CC(=CC=C12)OCC1CO1
Computed Properties
- Exact Mass: 272.10488
- Monoisotopic Mass: 272.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 43.5Ų
Experimental Properties
- PSA: 43.52
Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM363024-1g |
1,6-Bis(2,3-epoxypropoxy)naphthalene |
27610-48-6 | 95%+ | 1g |
$730 | 2023-03-07 | |
| Alichem | A219007085-1kg |
1,6-Bis(2,3-epoxypropoxy)naphthalene |
27610-48-6 | 97% | 1kg |
$449.00 | 2023-09-02 | |
| Chemenu | CM363024-500g |
1,6-Bis(2,3-epoxypropoxy)naphthalene |
27610-48-6 | 95%+ | 500g |
$3267 | 2024-07-28 |
Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-
Introduction to Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- (CAS No. 27610-48-6)
Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- (CAS No. 27610-48-6) is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, is being explored for its potential applications in drug development and material science. The naphthalene diyl backbone and the oxymethylene bridges contribute to its distinctive reactivity and functionality, making it a subject of intense study among researchers.
The CAS No. 27610-48-6 identifier is a critical reference point for scientists and researchers who are delving into the synthesis and applications of this compound. Its molecular structure, which includes a central naphthalene ring system, is connected by bis(oxymethylene) linkages. This configuration imparts unique electronic and steric properties that are being harnessed in various research domains.
In recent years, there has been a growing interest in the development of novel polymers and oligomers that exhibit enhanced thermal stability, mechanical strength, and biodegradability. Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- stands out as a promising candidate in this category due to its ability to form stable cross-linked networks. These networks have potential applications in the creation of advanced coatings, adhesives, and even biocompatible materials.
One of the most intriguing aspects of this compound is its reactivity. The oxirane functional groups present in the molecule can undergo various chemical transformations, including ring-opening polymerization and cycloaddition reactions. These reactions are not only fascinating from a mechanistic standpoint but also offer practical advantages in material synthesis. For instance, ring-opening polymerization can be used to create long-chain polymers with tailored properties by controlling the reaction conditions.
Recent studies have highlighted the role of this compound in the development of smart materials that can respond to external stimuli such as temperature changes or mechanical stress. The naphthalene diyl moiety contributes to the molecule's ability to undergo conformational changes, which can be exploited to design materials with switchable properties. Such materials are of great interest in fields like robotics and wearable technology.
The pharmaceutical industry has also shown keen interest in Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-. Researchers are exploring its potential as a precursor for synthesizing novel therapeutic agents. The compound's unique structure allows for the introduction of various functional groups that can interact with biological targets. This flexibility makes it an attractive scaffold for drug discovery efforts aimed at treating a wide range of diseases.
In addition to its applications in drug development and material science, this compound has found utility in catalysis. The oxymethylene bridges can act as ligands for transition metals, facilitating various catalytic reactions such as hydrogenation and oxidation. These catalytic processes are essential in industrial chemistry and play a crucial role in producing high-value chemicals efficiently.
The synthesis of Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled researchers to construct the desired molecular framework with precision.
As research continues to unfold new possibilities for this compound, it is clear that Oxirane,2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- will remain at the forefront of scientific inquiry. Its unique combination of structural features and chemical reactivity makes it a versatile tool for innovation across multiple disciplines. Whether it's developing next-generation materials or discovering new therapeutic agents, this compound is poised to make significant contributions to science and technology.
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